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Abstract
Niclosamide, a salicylanilide derivative, was first synthesized in the early 1950s and has since

carved a remarkable path from a potent molluscicide and anthelmintic to a promising candidate

for repositioning in a multitude of therapeutic areas, including oncology, virology, and metabolic

diseases. This in-depth technical guide provides a comprehensive overview of the discovery

and history of niclosamide and its monohydrate form. It details the physicochemical properties

of its different crystalline forms, provides experimental protocols for its synthesis and key

biological assays, and elucidates its complex mechanisms of action through various signaling

pathways. Quantitative data is presented in structured tables for comparative analysis, and key

cellular processes are visualized through detailed diagrams to facilitate a deeper understanding

of this versatile molecule.

Discovery and Historical Development
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was discovered by

scientists at Bayer in 1953.[1][2] Initially developed as a molluscicide to control snail

populations that act as intermediate hosts for Schistosoma parasites, it was commercialized for

this purpose in 1959 under the trade name Bayluscide.[1][3] Shortly after, in 1960, its potent

anthelmintic properties against tapeworms (cestodes) were recognized, leading to its

introduction for human use in 1962 as Yomesan.[1][3] The U.S. Food and Drug Administration
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(FDA) approved niclosamide for treating tapeworm infections in humans in 1982, and it is

included in the World Health Organization's List of Essential Medicines.[1][4]

For decades, the primary mechanism of action of niclosamide as an anthelmintic was attributed

to its ability to uncouple oxidative phosphorylation in parasites, thereby disrupting their energy

metabolism.[5] However, recent and extensive research has unveiled a far more complex

pharmacological profile, revealing its capacity to modulate multiple critical cellular signaling

pathways. This has sparked significant interest in repurposing niclosamide for a wide range of

diseases, including various cancers, bacterial and viral infections, and metabolic disorders.[1]

[6]

Physicochemical Properties of Niclosamide Crystal
Forms
Niclosamide can exist in different crystalline forms, primarily as an anhydrate and two

monohydrate forms (HA and HB), each exhibiting distinct physicochemical properties that can

influence its stability, solubility, and bioavailability.[7][8] The monohydrate forms are generally

more stable but less soluble than the anhydrous form.[9][10]

Property
Niclosamide
Anhydrate

Niclosamide
Monohydrate HA

Niclosamide
Monohydrate HB

Molecular Formula C₁₃H₈Cl₂N₂O₄ C₁₃H₁₀Cl₂N₂O₅ C₁₃H₁₀Cl₂N₂O₅

Molecular Weight 327.12 g/mol [11] 345.14 g/mol [12][13] 345.14 g/mol

Melting Point (°C) 225-230[11]
Dehydrates around

91.4[14]

More stable than

HA[7]

Aqueous Solubility

(µg/mL)
~13.32[9] ~0.96[9] ~0.61[9]

pKa ~6.87[15] - -

LogP ~10 (at pH 9.6)[16] - -
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Synthesis of Niclosamide
Several methods for the synthesis of niclosamide have been reported. A common laboratory-

scale synthesis involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.

Materials:

5-chlorosalicylic acid

2-chloro-4-nitroaniline

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

Chlorobenzene (solvent)

Ethyl acetate or Acetone (for recrystallization)

Step-by-Step Protocol (using PCl₃):[1][17]

Dissolve 5-chlorosalicylic acid (e.g., 20.0 mmol) and 2-chloro-4-nitroaniline (e.g., 20.0 mmol)

in chlorobenzene in a reaction flask equipped with a reflux condenser and a dropping funnel.

Heat the mixture to 135°C.

Slowly add a solution of phosphorus trichloride (e.g., 17.5 mmol) in chlorobenzene to the

reaction mixture.

Maintain the reaction at 135°C for 3 hours.

Cool the reaction mixture to room temperature.

Collect the resulting solid precipitate by filtration.

Wash the solid with a suitable solvent.

Recrystallize the crude product from ethyl acetate or acetone to yield pure niclosamide.

Alternative Protocol (Solvent-Free):[4][7]
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Mix dry 5-chlorosalicylic acid (e.g., 20g) and dry o-chloro-p-nitroaniline (e.g., 20g) with a

quaternary alkylphosphonium salt (phase transfer catalyst, e.g., 2g).

Pulverize and mix the solids thoroughly.

Under strong stirring, slowly heat the mixture until it melts.

Continue stirring for 10 minutes after melting, then heat at 90-105°C for 1-2 hours.

Cool the reaction to 70°C and add tap water (e.g., 275 mL).

Stir vigorously at 70°C for 30 minutes.

Filter the hot mixture and dry the filter cake under infrared light at 50-60°C for 6 hours to

obtain the crude product.

Wnt/β-Catenin Signaling Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to

niclosamide treatment.

Materials:

HEK293 or other suitable cancer cell lines

TOPFlash luciferase reporter plasmid (contains TCF/LEF binding sites)

β-galactosidase-expressing vector (for transfection normalization)

Wnt3A conditioned medium (to stimulate the pathway)

Niclosamide

Transfection reagent (e.g., Lipofectamine)

Luciferase Assay System

β-galactosidase Assay System
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Step-by-Step Protocol:[5][18][19]

Seed cells into 24-well plates and allow them to attach overnight.

Co-transfect the cells with the TOPFlash luciferase plasmid and the β-galactosidase-

expressing vector using a suitable transfection reagent according to the manufacturer's

instructions.

After 24 hours of incubation, treat the cells with Wnt3A conditioned medium in the presence

of various concentrations of niclosamide or vehicle (DMSO).

Incubate the cells for another 24 hours.

Lyse the cells and measure both firefly luciferase and β-galactosidase activities using the

respective assay systems and a luminometer/spectrophotometer.

Normalize the firefly luciferase activity to the β-galactosidase activity to account for

differences in transfection efficiency and cell number.

STAT3 Phosphorylation Western Blot Analysis
This protocol is used to determine the effect of niclosamide on the phosphorylation status of

STAT3, a key indicator of its activation.

Materials:

Cancer cell line with active STAT3 signaling (e.g., Du145, A549)

Niclosamide

Cell lysis buffer (e.g., EBC buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)

SDS-PAGE gels and Western blot apparatus

Chemiluminescent substrate
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Step-by-Step Protocol:[20][21][22]

Culture cells to the desired confluency and treat with various concentrations of niclosamide

for the desired time period (e.g., 24 hours).

Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease

and phosphatase inhibitors.

Clarify the cell lysates by centrifugation and determine the protein concentration of the

supernatants.

Denature the protein samples by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705)

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Mechanisms of Action and Signaling Pathways
Niclosamide's therapeutic potential beyond its anthelmintic use stems from its ability to

modulate multiple signaling pathways crucial for cell growth, proliferation, and survival.

Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently hyperactivated in many cancers. Niclosamide has

been shown to be a potent inhibitor of this pathway.[23] It acts by inducing the degradation of
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the Wnt co-receptor LRP6, which is essential for signal transduction.[13][15] This leads to the

suppression of LRP6 phosphorylation, prevention of β-catenin accumulation, and subsequent

downregulation of Wnt target genes involved in cell proliferation and survival.[13]
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Caption: Niclosamide inhibits the Wnt/β-catenin pathway by inducing LRP6 degradation.

mTORC1 Signaling Pathway
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism and is

often dysregulated in cancer. Niclosamide inhibits mTORC1 signaling through a unique

mechanism that does not involve direct inhibition of the mTOR kinase.[1][24] Instead, it acts as

a protonophore, dissipating proton gradients across cellular membranes, particularly the

lysosomal membrane.[24][25] This leads to a decrease in cytoplasmic pH (acidification), which

in turn inhibits mTORC1 activity.[24]
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Caption: Niclosamide inhibits mTORC1 by acting as a protonophore, leading to cytoplasmic

acidification.

STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is

constitutively activated in many cancers and promotes tumor cell survival and proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/product/b1357154?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[21] It has been shown to

inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its

activation, dimerization, and nuclear translocation.[21][26] This leads to the downregulation of

STAT3 target genes, such as those involved in cell cycle progression and apoptosis resistance.

[21]
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Caption: Niclosamide inhibits the STAT3 pathway by preventing the phosphorylation of STAT3

at Tyr705.

Quantitative Efficacy and Pharmacokinetics
The repositioning of niclosamide for new therapeutic indications requires a thorough

understanding of its efficacy in various models and its pharmacokinetic profile.

In Vitro Efficacy of Niclosamide
Application Cell Line / Virus IC₅₀ / EC₅₀ (µM)

Anticancer

Acute Myeloid Leukemia Various 0.18 - 1.0[2]

Basal-like Breast Cancer Various 0.33 - 1.9[7]

Head and Neck Cancer FaDu 0.40[27]

Head and Neck Cancer H314 0.94[27]

Hepatocellular Carcinoma HepG2 31.91 (48h)[28]

Hepatocellular Carcinoma QGY-7703 10.24 (48h)[28]

Hepatocellular Carcinoma SMMC-7721 13.46 (48h)[28]

Antiviral

SARS-CoV Vero E6 < 0.1[3][24]

SARS-CoV-2 Vero E6 0.77 - 4.63[24]

MERS-CoV Vero E6 0.016 - 0.0625 (µg/mL)[22]

Hepatitis C Virus (HCV) - 0.16[3][24]

Ebola Virus (EBOV) - 1.5[3]

Human Adenovirus (HAdV) - 0.6[3]

Pharmacokinetic Parameters of Niclosamide
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The systemic bioavailability of niclosamide is generally low and highly variable, which poses a

challenge for its repurposing for systemic diseases.[14]

Species Dose Cₘₐₓ Tₘₐₓ AUC t₁/₂
Bioavaila
bility (F)

Rat 2 mg/kg IV - -
1413 ± 118

ng/mLhr
6.7 ± 2.0 hr -

5 mg/kg

Oral

354 ± 152

ng/mL
< 30 min

429 ± 100

ng/mLhr
- 10%

Dog
0.3 mg/kg

IV

1035 ± 166

ng/mL
0.083 hr - - -[2]

Human

200-1600

mg Oral

Solution

Highly

variable

(>2 µg/mL

in some)

-

~2-fold

higher with

food

-

Low and

variable[14

]

Conclusion
From its initial discovery as a molluscicide to its established role as an essential anthelmintic,

niclosamide has demonstrated a remarkable therapeutic journey. The elucidation of its

multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways

such as Wnt/β-catenin, mTORC1, and STAT3, has opened up exciting new avenues for its

clinical application in a variety of diseases. While challenges related to its low bioavailability

and formulation need to be addressed for effective systemic therapy, the extensive body of

research on niclosamide provides a solid foundation for its continued investigation and

potential repurposing. This technical guide serves as a comprehensive resource for

researchers and drug development professionals, offering detailed insights into the history,

properties, and biological activities of this versatile and promising therapeutic agent.
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Caption: A generalized experimental workflow for evaluating the in vitro effects of niclosamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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